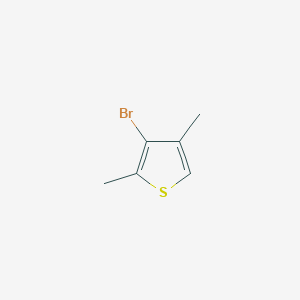
3-ブロモ-2,4-ジメチルチオフェン
概要
説明
3-Bromo-2,4-dimethylthiophene (3-Br-2,4-DMT) is an organic compound with a unique chemical structure and a wide range of potential applications in the field of scientific research. It is a sulfur-containing heterocyclic compound that is composed of two rings of carbon and one ring of sulfur. 3-Br-2,4-DMT has a wide range of applications in pharmaceutical research, biochemistry, and environmental science. It has been used in the synthesis of various bioactive compounds and in the investigation of their biological activities. It has also been used to study the mechanisms of action of various drugs.
科学的研究の応用
医薬品化学
3-ブロモ-2,4-ジメチルチオフェンを含むチオフェン系アナログは、生物学的に活性な化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています 。それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改良するために重要な役割を果たします 。
腐食防止剤
チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています 。この用途は、金属部品が過酷な環境にさらされる業界で特に重要です。
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています 。これは、有機半導体が有機電界効果トランジスタ(OFET)などのデバイスで使用できる電子工学の分野で特に関連しています 。
有機発光ダイオード(OLED)
3-ブロモ-2,4-ジメチルチオフェンを含むチオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されています 。OLEDは、テレビやスマートフォン用のディスプレイ技術など、さまざまな用途に使用されています。
薬理学的特性
チオフェン環系を持つ分子は、抗がん、抗炎症、抗菌、降圧、抗アテローム性動脈硬化などの多くの薬理学的特性を示します 。たとえば、スプロフェンは2置換チオフェン骨格を持ち、非ステロイド性抗炎症薬として知られています 。
作用機序
Target of Action
3-Bromo-2,4-dimethylthiophene is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of 3-Bromo-2,4-dimethylthiophene are the organoboron reagents used in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 3-Bromo-2,4-dimethylthiophene, are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of 3-Bromo-2,4-dimethylthiophene is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic semiconductors .
Action Environment
The efficacy and stability of 3-Bromo-2,4-dimethylthiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known for its mild and functional group tolerant conditions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Bromo-2,4-dimethylthiophene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that 3-Bromo-2,4-dimethylthiophene may influence the metabolic pathways of other compounds, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, 3-Bromo-2,4-dimethylthiophene has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 3-Bromo-2,4-dimethylthiophene on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cell lines, 3-Bromo-2,4-dimethylthiophene has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, 3-Bromo-2,4-dimethylthiophene has been shown to affect gene expression by modulating transcription factors and epigenetic regulators . These changes in gene expression can lead to alterations in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Bromo-2,4-dimethylthiophene exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as kinases, which are involved in cell signaling and regulation . By inhibiting these enzymes, 3-Bromo-2,4-dimethylthiophene can disrupt signaling pathways and affect cellular responses. Additionally, this compound has been shown to bind to DNA and RNA, potentially interfering with transcription and translation processes . The binding interactions with biomolecules, such as proteins and nucleic acids, contribute to the overall biochemical effects of 3-Bromo-2,4-dimethylthiophene.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2,4-dimethylthiophene have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, light, and pH . Over time, 3-Bromo-2,4-dimethylthiophene may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term exposure to 3-Bromo-2,4-dimethylthiophene has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of 3-Bromo-2,4-dimethylthiophene.
Dosage Effects in Animal Models
The effects of 3-Bromo-2,4-dimethylthiophene vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and may even have therapeutic potential . At higher doses, 3-Bromo-2,4-dimethylthiophene can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful consideration of dosage is essential when evaluating the safety and efficacy of 3-Bromo-2,4-dimethylthiophene in preclinical and clinical settings.
Metabolic Pathways
3-Bromo-2,4-dimethylthiophene is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 3-Bromo-2,4-dimethylthiophene, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction with cytochrome P450 enzymes also suggests potential effects on metabolic flux and metabolite levels, which can influence the overall pharmacokinetics of 3-Bromo-2,4-dimethylthiophene and other co-administered compounds .
Transport and Distribution
Within cells and tissues, 3-Bromo-2,4-dimethylthiophene is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of 3-Bromo-2,4-dimethylthiophene within cells can influence its biochemical activity and effects . Additionally, the transport and distribution of 3-Bromo-2,4-dimethylthiophene may be affected by factors such as membrane permeability and cellular compartmentalization .
Subcellular Localization
The subcellular localization of 3-Bromo-2,4-dimethylthiophene plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, 3-Bromo-2,4-dimethylthiophene may localize to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy metabolism . The subcellular localization of 3-Bromo-2,4-dimethylthiophene is essential for understanding its precise biochemical effects and mechanisms of action.
特性
IUPAC Name |
3-bromo-2,4-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-8-5(2)6(4)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAWMIOGPDVYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442719 | |
| Record name | 3-Bromo-2,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79485-96-4 | |
| Record name | 3-Bromo-2,4-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


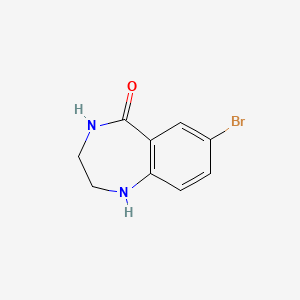
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)

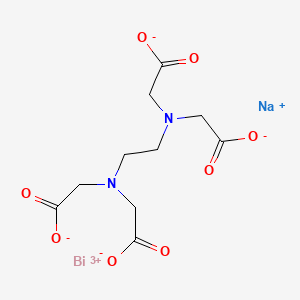

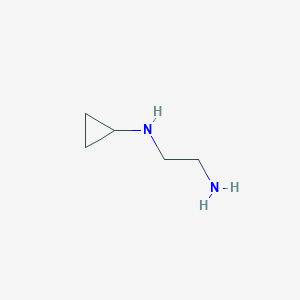
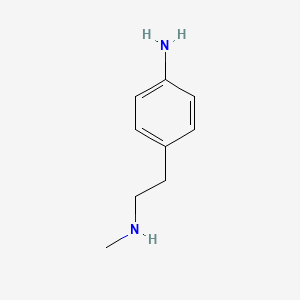


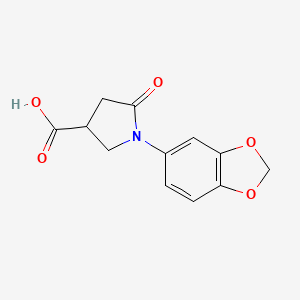
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)
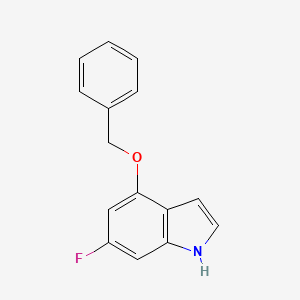

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
